Potency and Kinetics: The Slow, Tight-Binding Signature of CHIR-090 on E. coli LpxC
CHIR-090 is defined by its unique, two-step, slow tight-binding inhibition mechanism against E. coli LpxC, a kinetic signature that distinguishes it from conventional, rapidly reversible inhibitors [1]. The overall inhibition constant (Ki) is 4.0 nM, but the true potency of the final enzyme-inhibitor complex is reflected in the much lower Ki* of 0.5 nM. The slow binding is governed by rate constants k5 (1.9 min⁻¹) and k6 (0.18 min⁻¹), which are not observed for the related LpxC inhibitor L-161,240 [2]. This kinetic profile results in a stable, long-lasting enzyme-inhibitor complex, a feature critical for sustained target engagement in time-dependent antibacterial assays.
| Evidence Dimension | E. coli LpxC Inhibition Kinetics |
|---|---|
| Target Compound Data | Ki = 4.0 nM; Ki* = 0.5 nM; k5 = 1.9 min⁻¹; k6 = 0.18 min⁻¹ |
| Comparator Or Baseline | L-161,240: Inhibits LpxC but does not exhibit the same slow, tight-binding kinetic signature. PF-5081090: Different kinetic profile with IC50 of 1.1 nM for P. aeruginosa LpxC (Table 1 in Tomaras et al. 2014). |
| Quantified Difference | CHIR-090's Ki* (0.5 nM) is 8-fold lower than its apparent Ki (4.0 nM), demonstrating time-dependent potency enhancement. L-161,240 lacks this time-dependent binding component. |
| Conditions | In vitro biochemical assay with purified E. coli LpxC enzyme; substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. |
Why This Matters
Procurement of CHIR-090 is essential for any study aiming to replicate or probe the unique slow, tight-binding mechanism of LpxC inhibition, a property not shared by many other inhibitors and crucial for understanding time-dependent killing kinetics.
- [1] Barb AW, McClerren AL, Snehelatha K, Reynolds CM, Zhou P, Raetz CR. Inhibition of lipid A biosynthesis as the primary mechanism of CHIR-090 antibiotic activity in Escherichia coli. Biochemistry. 2007 Mar 27;46(12):3793-802. View Source
- [2] McClerren AL, Endsley S, Bowman JL, Andersen NH, Guan Z, Rudolph J, Raetz CR. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin. Biochemistry. 2005 Dec 20;44(50):16574-83. View Source
